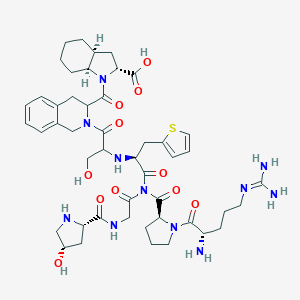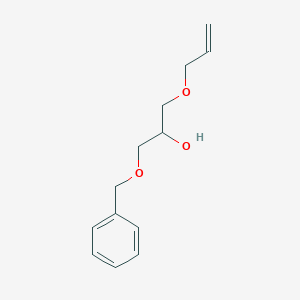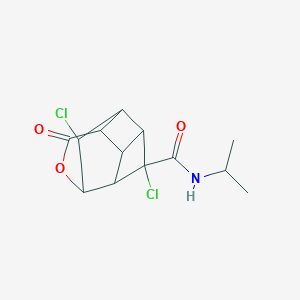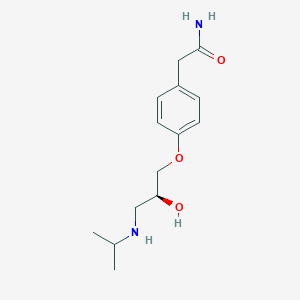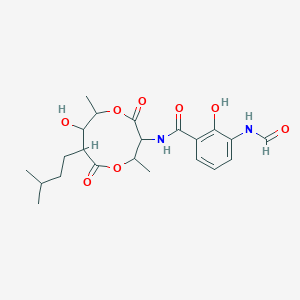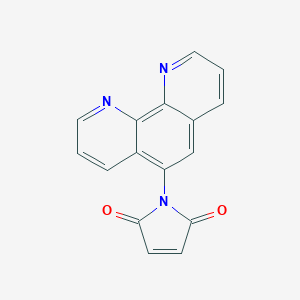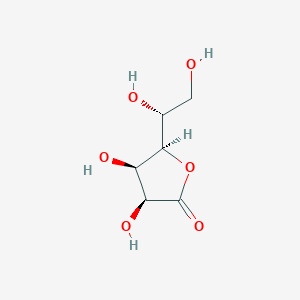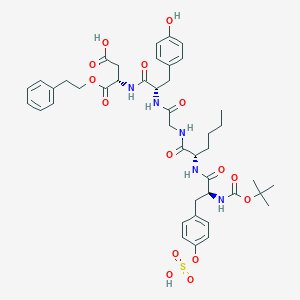
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is composed of six amino acids and a sulfotyrosine residue, which is a modified form of the amino acid tyrosine. The synthesis method of this peptide involves solid-phase peptide synthesis using Fmoc chemistry.
作用機序
The mechanism of action of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH is not fully understood. However, it is known to act as an agonist for the melanocortin receptor 4 (MC4R). This receptor is involved in the regulation of energy homeostasis and is a potential target for the treatment of obesity.
生化学的および生理学的効果
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been shown to have various biochemical and physiological effects. It has been shown to stimulate cAMP production and to activate the MAPK/ERK signaling pathway. It has also been shown to increase energy expenditure and to decrease food intake in animal models.
実験室実験の利点と制限
One of the advantages of using t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one of the limitations is its high cost, which may limit its use in some labs.
将来の方向性
For the study of this peptide include the development of new drugs targeting the MC4R receptor, the study of the structure-activity relationship, and the use in the study of other receptors and enzymes.
合成法
The synthesis method of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH involves solid-phase peptide synthesis using Fmoc chemistry. The process involves the coupling of protected amino acids to a solid support, which is usually a resin. The amino acids are protected with a Boc group, which is removed during the synthesis process. The sulfotyrosine residue is introduced using a sulfotyrosine building block. The peptide is then cleaved from the resin and deprotected to obtain the final product.
科学的研究の応用
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been extensively studied for its scientific research application. This peptide has been used to study the mechanism of action of various enzymes and receptors. It has also been used to study the structure-activity relationship of peptides and to develop new drugs.
特性
CAS番号 |
156586-96-8 |
|---|---|
製品名 |
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester |
分子式 |
C43H55N5O15S |
分子量 |
914 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C43H55N5O15S/c1-5-6-12-32(46-40(55)34(48-42(57)62-43(2,3)4)24-29-15-19-31(20-16-29)63-64(58,59)60)38(53)44-26-36(50)45-33(23-28-13-17-30(49)18-14-28)39(54)47-35(25-37(51)52)41(56)61-22-21-27-10-8-7-9-11-27/h7-11,13-20,32-35,49H,5-6,12,21-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,55)(H,47,54)(H,48,57)(H,51,52)(H,58,59,60)/t32-,33-,34-,35-/m0/s1 |
InChIキー |
PGDLFENJBKYXQO-BBACVFHCSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
配列 |
XXGYD |
同義語 |
Boc-SYNLGYDPE Boc-Tyr(SO3)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-(sulfo-Tyr)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



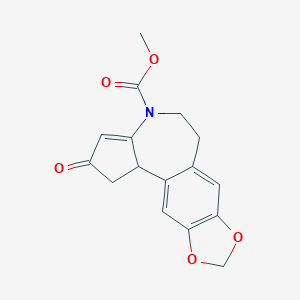
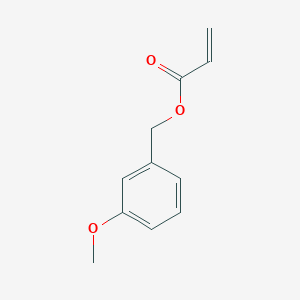
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
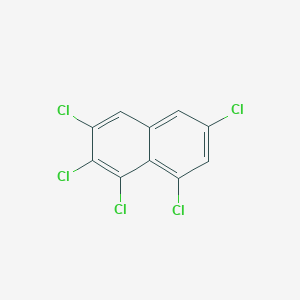
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
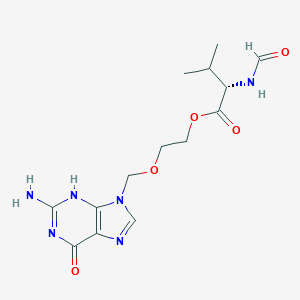
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
